molecular formula C17H27N3O4S B195569 阿米舒普利 CAS No. 71675-85-9

阿米舒普利

货号 B195569
CAS 编号: 71675-85-9
分子量: 369.5 g/mol
InChI 键: NTJOBXMMWNYJFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amisulpride is an atypical antipsychotic medicine used to treat symptoms like hallucinations, delusions, thought disturbances, lack of interest, apathy, etc. that may be associated with mental disorders like psychoses and schizophrenia . It is also used alone or with other medications to prevent nausea and vomiting after surgery .


Synthesis Analysis

Amisulpride is synthesized from 4-amino-5-(ethylthio)-2-methoxy benzoic acid via alkylation, oxidation, and condensation . The synthesis involves oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid using acetic acid and hydrogen peroxide at 40-45° C for a few hours to obtain 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid .


Molecular Structure Analysis

The molecular formula of Amisulpride is C17H27N3O4S . It belongs to the class of medications called dopamine receptor antagonists .


Chemical Reactions Analysis

Amisulpride has been studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionisation (ESI (+)) and multiple reaction monitoring (MRM) for selective and sensitive bioanalytical determination .


Physical And Chemical Properties Analysis

Amisulpride has a molecular weight of 369.479 Da . It has been found to exist in different polymorphic forms, which have different crystal structures and physicochemical properties .

科学研究应用

Amisulpride in Therapeutic Drug Monitoring

  • Scientific Field: Analytical Chemistry
  • Application Summary: A study developed a method to determine amisulpride in a small volume (200 μL) of human saliva using solid-phase extraction for isolation and liquid chromatography with a diode array detector (LC-DAD) for quantitative analysis .
  • Methods of Application: The method involved the use of solid-phase extraction for isolation and LC-DAD for quantitative analysis .
  • Results: The method was validated by determining its linearity in the concentration range 5–500 ng/mL (R 2 > 0.99), and the intra- and inter-day precision expressed as coefficient of variation (CV%) did not exceed 9% .

Amisulpride for the Treatment of Acute and Chronic Schizophrenia

  • Scientific Field: Psychiatry
  • Application Summary: Amisulpride is used in the treatment of acute and chronic schizophrenic disorders, characterized by positive symptoms (such as delusions, hallucinations, thought disorders) and/or negative symptoms (such as blunted affect, emotional and social withdrawal) .
  • Methods of Application: Amisulpride is administered orally, usually in tablet form .
  • Results: Amisulpride has been found to be effective in alleviating both positive and negative symptoms of schizophrenia .

Amisulpride for the Prevention and Treatment of Postoperative Nausea and Vomiting

  • Scientific Field: Anesthesiology
  • Application Summary: Intravenous amisulpride is used to prevent and treat postoperative nausea and vomiting in adults .
  • Methods of Application: Amisulpride is administered intravenously for this purpose .
  • Results: Clinical trials have shown that 10 mg of intravenous amisulpride is superior to placebo at treating established postoperative nausea or vomiting after failed prophylaxis .

Amisulpride for the Treatment of General and Negative Symptoms of Schizophrenia

  • Scientific Field: Psychiatry
  • Application Summary: Amisulpride is used to treat general and negative symptoms of schizophrenia .
  • Methods of Application: Amisulpride is administered orally, usually in tablet form .
  • Results: Amisulpride has been found to be effective in alleviating both general and negative symptoms of schizophrenia .

Amisulpride Compared with Conventional Antipsychotics and Atypical Antipsychotics

  • Scientific Field: Psychiatry
  • Application Summary: Studies have compared the efficacy and tolerability of amisulpride with conventional antipsychotics (such as haloperidol and flupenthixol) and with the atypical antipsychotics (such as risperidone) .
  • Methods of Application: These studies typically involve administering the drugs to patients and monitoring their symptoms over time .
  • Results: Some studies have found amisulpride to be more effective or better tolerated than conventional antipsychotics .

Amisulpride for the Treatment of Predominant Negative Symptoms

  • Scientific Field: Psychiatry
  • Application Summary: Amisulpride has been found to be effective in treating patients with schizophrenia who have predominant negative symptoms .
  • Methods of Application: Amisulpride is administered orally, usually in tablet form .
  • Results: A systematic literature review and meta-analysis revealed that amisulpride was the only medication found to be superior to placebo for those with predominant negative symptoms .

Amisulpride in Therapeutic Drug Monitoring Using Saliva

  • Scientific Field: Analytical Chemistry
  • Application Summary: A study developed a method to determine amisulpride in a small volume (200 μL) of human saliva using liquid chromatography with a diode array detector (LC-DAD) supported by solid-phase extraction .
  • Methods of Application: The method involved the use of solid-phase extraction for isolation and LC-DAD for quantitative analysis .
  • Results: The method was validated by determining its linearity in the concentration range 5–500 ng/mL (R 2 > 0.99), and the intra- and inter-day precision expressed as coefficient of variation (CV%) did not exceed 9% .

Amisulpride in Pharmacokinetic Study

  • Scientific Field: Pharmacokinetics
  • Application Summary: A study developed and validated a method for determining amisulpride in human plasma by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry .
  • Methods of Application: The method involved the use of HPLC coupled with tandem mass spectrometry .
  • Results: The developed method was used to determine the plasma concentration of amisulpride in patients treated with the studied compound, confirming its usefulness in therapeutic drug monitoring .

Amisulpride in the Treatment of Predominant Negative Symptoms

  • Scientific Field: Psychiatry
  • Application Summary: A meta-analysis of antipsychotic medications in negative symptoms of schizophrenia showed that amisulpride was the only antipsychotic that was superior to placebo in the treatment of predominant negative symptoms .
  • Methods of Application: Amisulpride is administered orally, usually in tablet form .
  • Results: The meta-analysis revealed that amisulpride was superior to placebo for those with predominant negative symptoms .

Amisulpride in the Treatment of General Symptoms of Schizophrenia

  • Scientific Field: Psychiatry
  • Application Summary: Amisulpride has been found to be effective in the treatment of the general symptoms of schizophrenia .
  • Methods of Application: Amisulpride is administered orally, usually in tablet form .
  • Results: Amisulpride has been found to be more effective than a placebo for the treatment of schizophrenia .

Amisulpride in the Treatment of Schizophrenia with Large Interindividual Variability

  • Scientific Field: Psychiatry
  • Application Summary: A systematic review and combined meta-analysis of concentration of oral amisulpride was conducted to clarify the impact of dose, sex, age and related factors for the interpatient variability in amisulpride plasma/serum concentration .
  • Methods of Application: Both English and Chinese databases were searched from their inception to May 16, 2019, using the terms: amisulpride and (plasma OR serum OR blood OR drug monitoring OR concentration) .
  • Results: Fourteen studies with 1628 participants were eventually included. Eligible articles yielded data on drug concentration and dose, averaging 333.9 (95% confidence interval [CI]: 294.5 373.3) ng/mL and 636.2 (95% CI: 549.7 722.6) mg/d, respectively .

Amisulpride in Functional Brain Changes Study

  • Scientific Field: Psychiatry
  • Application Summary: A study investigated the effects of a single low dose of the dopamine D2 receptor antagonist amisulpride on blood-oxygenation-level-dependent (BOLD) responses during reward- and motivation-related processing in healthy subjects and patients with major depressive disorder .
  • Methods of Application: This is a randomized, controlled, double-blind, single-dose, single-center parallel-group clinical trial to assess the effects of a single dose of amisulpride (100 mg) on BOLD responses during reward- and motivation-related processing .
  • Results: The study is expected to broaden our understanding of underlying neurobiological processes and might eventually pave the way for new treatment options .

Amisulpride in the Treatment of Acute Schizophrenia

  • Scientific Field: Psychiatry
  • Application Summary: Amisulpride improved positive symptoms consistently, and changes were more pronounced than with haloperidol, flupenthixol and risperidone; amisulpride showed a more rapid onset of action compared to haloperidol, and in schizophrenia, with a clear advantage over haloperidol, leading to better functioning and quality of life .
  • Methods of Application: Amisulpride is administered orally, usually in tablet form .
  • Results: Amisulpride has been found to be more effective than a placebo for the treatment of schizophrenia .

Amisulpride in Pharmacokinetic Study

  • Scientific Field: Pharmacokinetics
  • Application Summary: A study developed and validated a method for determining amisulpride in human plasma by high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry .
  • Methods of Application: The method involved the use of HPLC coupled with tandem mass spectrometry .
  • Results: The developed method was used to determine the plasma concentration of amisulpride in patients treated with the studied compound, confirming its usefulness in therapeutic drug monitoring .

Amisulpride in the Treatment of Schizophrenia with Large Interindividual Variability

  • Scientific Field: Psychiatry
  • Application Summary: A systematic review and combined meta-analysis of concentration of oral amisulpride was conducted to clarify the impact of dose, sex, age and related factors for the interpatient variability in amisulpride plasma/serum concentration .
  • Methods of Application: Both English and Chinese databases were searched from their inception to May 16, 2019, using the terms: amisulpride and (plasma OR serum OR blood OR drug monitoring OR concentration) .
  • Results: Fourteen studies with 1628 participants were eventually included. Eligible articles yielded data on drug concentration and dose, averaging 333.9 (95% confidence interval [CI]: 294.5 373.3) ng/mL and 636.2 (95% CI: 549.7 722.6) mg/d, respectively .

未来方向

Amisulpride is not available in the United States, but evidence points to it as perhaps the most effective antipsychotic when weighing all the benefits and risks . This suggests that there may be potential for its use in new markets in the future.

属性

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042613
Record name Amisulpride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amisulpride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 2.93e-01 g/L
Record name Amisulpride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amisulpride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dopamine is an essential and critical neurotransmitter produced in the substantia nigra and ventral tegmental regions of the brain. Dopaminergic projection function in the nigrostriatal, mesolimbic, and mesocortical systems. Hyperactive dopamine transmission in the mesolimbic areas, or dopamine dysregulation in various major brain regions, is understood as the key driver of positive and negative symptoms of schizophrenia. Many antipsychotic agents act as D2 receptor antagonists, as with amisulpride. Amisulpride is a selective dopamine D2 and D3 receptor antagonist. It has high preferential activity towards dopamine receptors in the limbic system rather than the striatum, leading to a lower risk of extrapyramidal side effects than other atypical antipsychotic agents. At low doses, amisulpride reduces negative symptoms of schizophrenia by blocking pre-synaptic dopamine D2 and D3 receptors, increasing the levels of dopamine in the synaptic cleft and facilitating dopaminergic transmission. At higher doses, amisulpride blocks postsynaptic receptors, inhibiting dopaminergic hyperactivity: this explains the drug improving positive symptoms. Amisulpride also works as an antagonist at 5-HT7A receptors and 5-HT2A receptors, which may be related to its antidepressant effects. The chemoreceptor trigger zone (CTZ), also commonly known as the area postrema (AP), is an important brain region located within the dorsal surface of the medulla oblongata. CTZ is involved in emesis: it contains receptors, such as dopamine receptors, that are activated in response to emetic agents in the blood and relay information to the vomiting center, which is responsible for inducing the vomiting reflex. Amisulpride is an antiemetic agent that works to limit signals that promote nausea and vomiting. Amisulpride binds to D2 and D3 receptors in the CTZ, leading to reduced dopaminergic signalling into the vomiting center.
Record name Amisulpride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Amisulpride

CAS RN

71675-85-9, 53583-79-2
Record name Amisulpride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71675-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amisulpride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amisulpride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name amisulpride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amisulpride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amisulpride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMISULPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8110R61I4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amisulpride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126-127, 126 - 127 °C
Record name Amisulpride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amisulpride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amisulpride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Amisulpride
Reactant of Route 3
Reactant of Route 3
Amisulpride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Amisulpride
Reactant of Route 5
Amisulpride
Reactant of Route 6
Reactant of Route 6
Amisulpride

Citations

For This Compound
23,200
Citations
C Coulouvrat, L Dondey-Nouvel - International clinical …, 1999 - journals.lww.com
… We assessed the overall safety profile of amisulpride based … randomly assigned to treatment with amisulpride (n = 1247) or … Amisulpride demonstrated a satisfactory global safety profile …
Number of citations: 183 journals.lww.com
K McKeage, GL Plosker - CNS drugs, 2004 - Springer
… The incidence of extrapyramidal adverse effects with amisulpride was lower than … amisulpride was less than that with risperidone or olanzapine and, unlike these agents, amisulpride …
Number of citations: 142 link.springer.com
MP Curran, CM Perry - Drugs, 2001 - Springer
… of amisulpride is 400 to 800 mg/day, although dosages ≤1200 mg/day may be administered. In comparative trials, amisulpride … Amisulpride was more effective than haloperidol but …
Number of citations: 128 link.springer.com
…, W Rein, Amisulpride Study Group - International clinical …, 2000 - journals.lww.com
Amisulpride is an atypical antipsychotic with selective affinity for dopamine D 2/D 3 receptors. In this long-term, open, randomised, multicentre trial, patients with chronic or subchronic …
Number of citations: 186 journals.lww.com
…, O Fleurot, Amisulpride Study Group - American Journal of …, 1999 - Am Psychiatric Assoc
OBJECTIVE: The goal of this placebo-controlled study was to evaluate the efficacy and safety of low doses of amisulpride, an atypical antipsychotic of the benzamide class with high …
Number of citations: 272 ajp.psychiatryonline.org
P Rosenzweig, M Canal, A Patat… - Human …, 2002 - Wiley Online Library
… In addition, low doses of amisulpride … of amisulpride and of the positive symptoms at higher dosages 400±800 mg/day). Our objective was to review non-therapeutic trials of amisulpride …
Number of citations: 212 onlinelibrary.wiley.com
B Scatton, Y Claustre, A Cudennec, A Oblin… - International clinical …, 1997 - europepmc.org
Amisulpride is a benzamide derivative with a unique … In ex vivo binding studies, amisulpride is twice as selective for D3 … The preferential antagonism by amisulpride of presynaptic D2/D3 …
Number of citations: 152 europepmc.org
S Leucht, G Pitschel-Walz, RR Engel… - American Journal of …, 2002 - Am Psychiatric Assoc
… amisulpride with that of the 5-HT 2 /D 2 antagonists. METHOD: Randomized controlled trials that compared amisulpride … The mean effect sizes found for amisulpride were compared with …
Number of citations: 403 ajp.psychiatryonline.org
P Boyer, Y Lecrubier, A Stalla-Bourdillon… - …, 1999 - karger.com
… amisulpride considerably improved these symptoms. These encouraging results were confirmed in 219 dysthymic patients treated 6 months with amisulpride, … efficacy of amisulpride and …
Number of citations: 98 karger.com
…, S Turjanski, W Rein, Amisulpride Study Group - Journal of affective …, 1997 - Elsevier
… amisulpride. These results confirm the interest of a drug acting on dopaminergic transmission such as amisulpride … compare the efficacy and safety of amisulpride to imipramine (a TCA) …
Number of citations: 159 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。